2-Methoxyethyl (4-nitrophenyl)carbamate
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Overview
Description
2-Methoxyethyl (4-nitrophenyl)carbamate is a chemical compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl (4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with 2-methoxyethanol in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) as the solvent . The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production of carbamates, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group acts as a leaving group.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 4-nitrophenol and 2-methoxyethanol.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine (TEA) in tetrahydrofuran (THF) at 10-40°C.
Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH) in water.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of 4-nitrophenol and 2-methoxyethanol.
Reduction: Formation of 2-methoxyethyl (4-aminophenyl)carbamate.
Scientific Research Applications
2-Methoxyethyl (4-nitrophenyl)carbamate has several scientific research applications:
Antimicrobial and Antioxidant Activities: The compound has shown promising antibacterial and antifungal activities against various strains, including B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. It also exhibits strong antioxidant activity, making it a potential candidate for developing new antimicrobial and antioxidant agents.
Organic Synthesis: The compound serves as a base-labile protecting group in organic synthesis, enabling selective deprotection and preserving the reactivity of acid-sensitive substrates.
Biological Studies: Its derivatives are used in molecular docking studies to explore binding modes and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. One of the primary targets is the enzyme acetylcholinesterase, which it inhibits by carbamylation . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter at nerve synapses and neuromuscular junctions . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: A precursor in the synthesis of 2-Methoxyethyl (4-nitrophenyl)carbamate.
2-Methoxyethyl (4-aminophenyl)carbamate: A reduction product of the compound.
Nimodipine: A compound with a similar methoxyethyl group but used as a calcium channel blocker.
Uniqueness
This compound is unique due to its combination of a methoxyethyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. Its ability to act as a base-labile protecting group and its potent antimicrobial and antioxidant properties set it apart from other carbamates .
Properties
CAS No. |
50882-33-2 |
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Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-methoxyethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O5/c1-16-6-7-17-10(13)11-8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
YKOHYVTUXCAIEV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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